(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
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Overview
Description
(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and (1S)-1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the morpholine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, morpholine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine is unique due to its specific chiral centers and the presence of both a chlorophenyl and a phenylethyl group, which may confer distinct biological activities compared to other similar compounds.
Properties
CAS No. |
920798-75-0 |
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Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m0/s1 |
InChI Key |
MUSUCRDVNBEKRT-KBXCAEBGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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